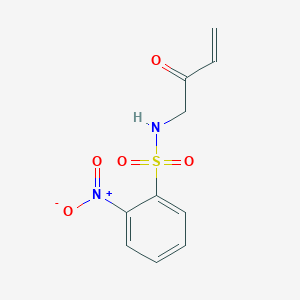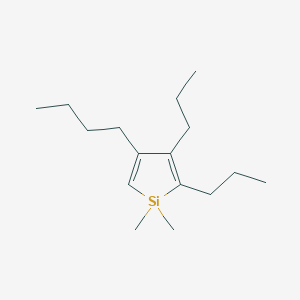![molecular formula C12H18O4 B12623496 3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate CAS No. 918779-85-8](/img/structure/B12623496.png)
3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate is a complex organic compound known for its unique bicyclic structure. This compound is part of the oxabicyclo family, which is characterized by a bicyclic framework containing an oxygen atom. The presence of the 3-oxo group and the 2-methylpropanoate ester makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate typically involves a multi-step process. One common method is the organocatalytic domino Michael-hemiacetalization-Michael reaction. This reaction involves the use of (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals, followed by PCC oxidation. The reaction is catalyzed by modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
化学反応の分析
Types of Reactions
3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) to form corresponding ketones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups using reagents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)
Substitution: Alkyl halides, amines
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted esters or amides, depending on the reaction conditions and reagents used.
科学的研究の応用
3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antileishmanial properties, showing inhibition of key redox enzymes of the pathogen.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate involves its interaction with molecular targets such as enzymes. For instance, its antileishmanial effect is attributed to the inhibition of key redox enzymes in the pathogen, leading to apoptosis-like cell death . The compound’s unique structure allows it to fit into the active sites of these enzymes, disrupting their normal function.
類似化合物との比較
Similar Compounds
3-Oxabicyclo[3.3.1]nonan-2-one: Another member of the oxabicyclo family with similar structural features.
9-Oxabicyclo[3.3.1]nonane: A related compound with a different substitution pattern.
Uniqueness
3-Oxo-2-oxabicyclo[331]nonan-1-yl 2-methylpropanoate is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
918779-85-8 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC名 |
(3-oxo-2-oxabicyclo[3.3.1]nonan-1-yl) 2-methylpropanoate |
InChI |
InChI=1S/C12H18O4/c1-8(2)11(14)16-12-5-3-4-9(7-12)6-10(13)15-12/h8-9H,3-7H2,1-2H3 |
InChIキー |
LNXWAMUMZHJLPE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)OC12CCCC(C1)CC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


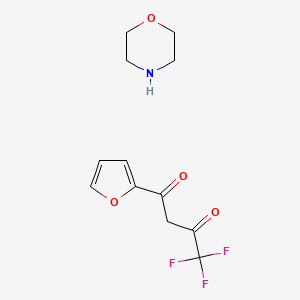
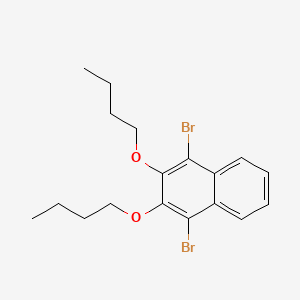
![4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623428.png)
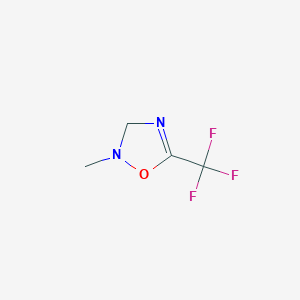
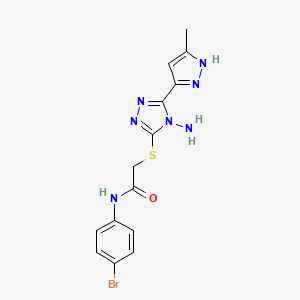
![(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12623441.png)
![(E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene](/img/structure/B12623444.png)
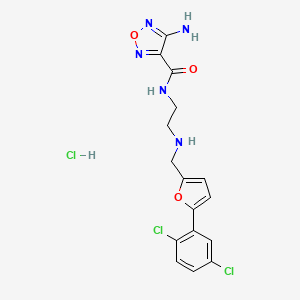
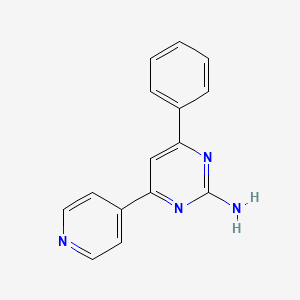

![6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one](/img/structure/B12623461.png)
![(3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B12623475.png)
